molecular formula C16H17NO5 B15207902 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester CAS No. 948290-96-8

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester

Cat. No.: B15207902
CAS No.: 948290-96-8
M. Wt: 303.31 g/mol
InChI Key: QNHKVZYRNDSNIX-UHFFFAOYSA-N
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Description

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is a quinoline derivative featuring a methoxy group at the 7-position and diethyl ester groups at the 2- and 3-positions of the heterocyclic ring.

Properties

CAS No.

948290-96-8

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

diethyl 7-methoxyquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-4-21-15(18)12-8-10-6-7-11(20-3)9-13(10)17-14(12)16(19)22-5-2/h6-9H,4-5H2,1-3H3

InChI Key

QNHKVZYRNDSNIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)OC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester typically involves the esterification of 7-methoxyquinoline-2,3-dicarboxylic acid. This process can be carried out using various esterification agents such as diethyl sulfate or ethyl iodide in the presence of a base like potassium carbonate . The reaction is usually conducted under reflux conditions to ensure complete conversion of the acid to its diethyl ester derivative.

Industrial Production Methods

The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester is not fully understood. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The compound’s quinoline core is known to interact with various biological pathways, potentially leading to its observed antimicrobial and anticancer activities .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

  • 7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 892874-55-4): Substituted with a chlorine atom at the 7-position, this compound shares the diethyl ester backbone.
  • 6-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester: Features a fluorine atom at the 6-position. Fluorine’s strong electronegativity increases the compound’s polarity (topological polar surface area: 65.5 Ų) and may improve metabolic stability in drug design .

Alkyl-Substituted Derivatives

  • 8-Methylquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 892874-76-9): A methyl group at the 8-position introduces steric hindrance, which could reduce reactivity at the quinoline ring while maintaining lipophilicity. This variant is marketed for research purposes at $170/500 mg .

Ester Group Variations

  • Dimethyl 4-methyl-2,3-quinolinedicarboxylate (CAS: 10037-31-7): Substituting diethyl with dimethyl esters reduces molecular weight (MW: 265.26 g/mol) and increases solubility in polar solvents. This compound’s synthesis involves Fischer esterification, a common method for ester derivatives .
  • 5-Methylpyridine-2,3-dicarboxylic acid dimethyl ester (CAS: 112110-16-4): Replacing quinoline with a pyridine ring simplifies the heterocycle, reducing aromaticity and altering electronic properties. This compound is used in organic synthesis and intermediates .

Physicochemical Properties

Compound Name Substituent(s) Ester Groups Molecular Formula Molecular Weight (g/mol) Polar Surface Area (Ų) Key Properties/Applications
7-Methoxyquinoline-2,3-dicarboxylic acid diethyl ester* 7-OCH₃ Diethyl C₁₇H₁₉NO₅ 317.34 (calculated) ~68.7 (estimated) Research intermediate, potential drug precursor
7-Chloroquinoline-2,3-dicarboxylic acid diethyl ester 7-Cl Diethyl C₁₅H₁₅ClNO₄ 308.74 65.5 Electrophilic reactivity, R&D use
6-Fluoroquinoline-2,3-dicarboxylic acid diethyl ester 6-F Diethyl C₁₅H₁₄FNO₄ 291.28 65.5 Enhanced metabolic stability
8-Methylquinoline-2,3-dicarboxylic acid diethyl ester 8-CH₃ Diethyl C₁₆H₁₇NO₄ 287.31 65.5 Steric hindrance, lipophilic
Dimethyl 4-methyl-2,3-quinolinedicarboxylate 4-CH₃ Dimethyl C₁₄H₁₃NO₄ 265.26 65.5 Polar solvent solubility

* Estimated properties based on structural analogs.

Q & A

What are the common synthetic routes for preparing 7-methoxyquinoline-2,3-dicarboxylic acid diethyl ester, and what are the critical parameters affecting yield?

Basic Research Question
Methodological Answer:
The synthesis typically involves esterification of the parent dicarboxylic acid or cyclization of substituted precursors. A widely reported method uses N-substituted anilines and triethyl methanetricarboxylate under basic conditions. Critical parameters include:

  • Reagent Purity : Traces of water in reagents can lead to hydrolysis by-products (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones), reducing yield .
  • Temperature Control : Excess heat may promote side reactions, such as decarboxylation.
  • Catalyst Selection : Superbasic media (e.g., NaOH/DMSO) enhance cyclization efficiency in anhydrous conditions .
    For scale-up, green chemistry principles (e.g., solvent-free reactions) improve reproducibility .

Which spectroscopic techniques are most effective for characterizing the ester groups and methoxy substituents in this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (-OCH₃) resonate as a singlet near δ 3.8–4.0 ppm. Ester ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.4 ppm for CH₂) .
    • ¹³C NMR : Ester carbonyls (C=O) appear at δ 165–170 ppm; methoxy carbons at δ 55–60 ppm .
  • FTIR : Strong absorptions at ~1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O stretching) confirm esterification .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula, while fragmentation patterns confirm substituent positions .

How can computational methods like DFT predict reactivity or optimize reaction conditions for this compound?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) simulations can:

  • Predict Reactivity : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites on the quinoline ring .
  • Optimize Conditions : Simulate transition states to determine energy barriers for esterification or cyclization steps. For example, steric hindrance at the 2,3-positions may require higher activation energy, guiding solvent or catalyst selection.
  • Solvent Effects : COSMO-RS models predict solvation energies to select solvents that stabilize intermediates .

What strategies mitigate the formation of 4-hydroxy-1,2-dihydroquinolin-2-one by-products during synthesis?

Advanced Research Question
Methodological Answer:
By-products arise from water-mediated hydrolysis of ester intermediates. Mitigation strategies include:

  • Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF, DMF) to suppress hydrolysis .
  • Impurity Monitoring : HPLC with UV detection (λ = 254 nm) quantifies impurities (2.4–5.6% in lab-scale reactions). Adjust reaction time/temperature to minimize their formation .
  • Alternative Pathways : Replace water-sensitive reagents with stable precursors (e.g., triethyl orthoesters) to bypass hydrolysis-prone steps .

How does the steric and electronic environment of the quinoline ring influence regioselectivity in dicarboxylic acid esterification?

Advanced Research Question
Methodological Answer:

  • Steric Effects : The methoxy group at position 7 directs esterification to the 2,3-positions due to reduced steric hindrance compared to bulkier substituents (e.g., chloropropyl groups) .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 2 increase the electrophilicity of adjacent carbonyls, favoring nucleophilic attack by ethanol. Conversely, methoxy groups (electron-donating) stabilize the quinoline ring, slowing unwanted side reactions .
  • Substituent Analysis : Hammett constants (σ) quantify electronic effects; meta-substituents with negative σ values (e.g., -OCH₃) enhance electron density at reaction sites .

What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

Advanced Research Question
Methodological Answer:

  • By-Product Accumulation : Lab-scale impurities (2–6%) become problematic in industrial batches. Solution: Use continuous flow reactors for precise temperature/residence time control .
  • Catalyst Recovery : Homogeneous catalysts (e.g., NaOH) are difficult to recycle. Alternative: Heterogeneous catalysts (e.g., immobilized enzymes) improve reusability .
  • Yield Optimization : Kinetic studies (e.g., time-resolved FTIR) identify rate-limiting steps. For example, slow esterification may require higher catalyst loading .

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